REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[CH2:4][CH2:5][N:6]([CH3:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[ClH:14]>O>[ClH:14].[CH3:12][N:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:5][CH2:4][C:3]([OH:13])=[O:2] |f:3.4|
|
Name
|
|
Quantity
|
68.8 g
|
Type
|
reactant
|
Smiles
|
COC(CCN(CCCCC)C)=O
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
138 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
24 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then the water is partly distilled off
|
Type
|
DISTILLATION
|
Details
|
Water was distilled off again
|
Type
|
ADDITION
|
Details
|
230 ml methyl ethyl ketone was added
|
Type
|
CUSTOM
|
Details
|
to remove residual water
|
Type
|
DISTILLATION
|
Details
|
by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
The crystallized product was separated
|
Type
|
WASH
|
Details
|
washed with methyl ethyl ketone
|
Type
|
CUSTOM
|
Details
|
subsequently dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CCC(=O)O)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.7 g | |
YIELD: PERCENTYIELD | 82.7% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |